3-ブロモ-4-トリフルオロメチルイソキサゾール

概要

説明

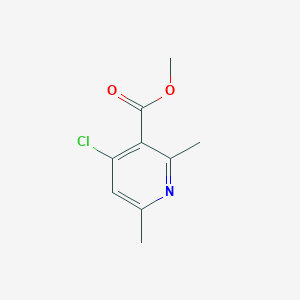

3-Bromo-4-trifluoromethyl-isoxazole is a chemical compound with the CAS Number: 1824298-81-8. It has a molecular weight of 215.96 . This compound belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .

Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-4-(trifluoromethyl)isoxazole. The InChI code is 1S/C4HBrF3NO/c5-3-2(1-10-9-3)4(6,7)8/h1H .科学的研究の応用

生物活性

3-ブロモ-4-トリフルオロメチルイソキサゾール: は、幅広い生物活性を示すことが報告されています。 MCF-7、4T1、PC-3 などのさまざまな細胞株に対して抗がん活性を示すことが判明しており、抗がん剤としての可能性が示唆されています 。 イソキサゾールの基本構造は、HDAC 阻害剤、抗酸化剤、抗菌剤、抗微生物剤など、さまざまな生物活性を示す多くの薬剤にも存在しています .

製薬用途

イソキサゾール部分は、特に関節リウマチや炎症性疾患の治療薬開発において、創薬における重要な成分です。 3-ブロモ-4-トリフルオロメチルイソキサゾールなどの化合物は、これらの疾患の治療における主要な標的である、p38 MAP キナーゼやシトクロム P450 などの酵素に対する阻害活性を測定するために合成および試験されています .

合成化学

3-ブロモ-4-トリフルオロメチルイソキサゾールを含むイソキサゾール類は、その難しさ、およびさまざまな位置異性体構造を生成する可能性のために、合成化学において重要です。 これらの化合物は、特定の所望の特性を持つより複雑な分子の合成における中間体として使用できます .

Safety and Hazards

3-Bromo-4-trifluoromethyl-isoxazole is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

Isoxazole and its derivatives have been recognized for their wide spectrum of biological activities and therapeutic potential. Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

作用機序

Target of Action

Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity . .

Mode of Action

Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of 3-Bromo-4-trifluoromethyl-isoxazole with its targets would depend on the nature of these targets.

Biochemical Pathways

Isoxazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways affected by 3-Bromo-4-trifluoromethyl-isoxazole would depend on its primary targets and mode of action.

Result of Action

Isoxazole derivatives are known to have various biological activities, including anticancer activity . The specific effects of 3-Bromo-4-trifluoromethyl-isoxazole would depend on its mode of action and the biochemical pathways it affects.

生化学分析

Biochemical Properties

3-Bromo-4-trifluoromethyl-isoxazole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway . The interaction between 3-Bromo-4-trifluoromethyl-isoxazole and GAPDH involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This inhibition disrupts the glycolytic pathway, thereby affecting cellular energy production and metabolic flux.

Cellular Effects

The effects of 3-Bromo-4-trifluoromethyl-isoxazole on cellular processes are profound. In cancer cells, such as pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to induce autophagy and apoptotic cell death . The inhibition of GAPDH by 3-Bromo-4-trifluoromethyl-isoxazole leads to a decrease in glycolytic flux, resulting in reduced ATP production and metabolic stress. This metabolic disruption triggers autophagy, a cellular process that degrades and recycles cellular components, and ultimately leads to apoptosis, or programmed cell death.

Molecular Mechanism

At the molecular level, 3-Bromo-4-trifluoromethyl-isoxazole exerts its effects through the inhibition of GAPDH. The compound binds to the active site of the enzyme, preventing the binding of its natural substrate, glyceraldehyde-3-phosphate . This competitive inhibition results in a decrease in the catalytic activity of GAPDH, leading to a reduction in the production of ATP and other glycolytic intermediates. Additionally, the inhibition of GAPDH by 3-Bromo-4-trifluoromethyl-isoxazole has been shown to affect gene expression, particularly genes involved in metabolic pathways and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-trifluoromethyl-isoxazole have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that 3-Bromo-4-trifluoromethyl-isoxazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular metabolism and function, including sustained inhibition of GAPDH and prolonged induction of autophagy and apoptosis.

Dosage Effects in Animal Models

The effects of 3-Bromo-4-trifluoromethyl-isoxazole vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit GAPDH activity without causing significant toxicity . At higher doses, 3-Bromo-4-trifluoromethyl-isoxazole can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These threshold effects highlight the importance of careful dosage optimization in the therapeutic application of 3-Bromo-4-trifluoromethyl-isoxazole.

Metabolic Pathways

3-Bromo-4-trifluoromethyl-isoxazole is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . The inhibition of GAPDH by 3-Bromo-4-trifluoromethyl-isoxazole leads to a decrease in the production of glycolytic intermediates, affecting the overall metabolic flux. Additionally, the compound has been shown to interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways and cellular energy production.

Transport and Distribution

The transport and distribution of 3-Bromo-4-trifluoromethyl-isoxazole within cells and tissues are mediated by various transporters and binding proteins . The compound is readily taken up by cells and distributed throughout the cytoplasm, where it interacts with its target enzymes. The localization and accumulation of 3-Bromo-4-trifluoromethyl-isoxazole within specific cellular compartments are influenced by its chemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of 3-Bromo-4-trifluoromethyl-isoxazole is primarily within the cytoplasm, where it exerts its inhibitory effects on GAPDH . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its accumulation within the cytoplasm is sufficient to induce significant biochemical and cellular effects, including the inhibition of glycolysis and the induction of autophagy and apoptosis.

特性

IUPAC Name |

3-bromo-4-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NO/c5-3-2(1-10-9-3)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOSUPWUVOHYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)

![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)

![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)

![5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1378433.png)

![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)